![molecular formula C8H12N2O4 B1432986 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid CAS No. 1423029-75-7](/img/structure/B1432986.png)
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid
Overview
Description
“4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid” is a synthetic compound with the CAS Number: 1423029-75-7 . It has a molecular weight of 200.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O4/c1-8(4-2-3-5(11)12)6(13)9-7(14)10-8/h2-4H2,1H3,(H,11,12)(H2,9,10,13,14) . This compound contains a total of 26 bonds, including 14 non-H bonds, 3 multiple bonds, 4 rotatable bonds, and 3 double bonds . It also contains 1 five-membered ring, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, 1 imide (-thio), and 1 hydroxyl group .
Scientific Research Applications
Chemical Synthesis and Modification
- 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid is used in the synthesis of various chemical compounds. For instance, it has been involved in the creation of a new triazafulvalene system through the cycloaddition process, followed by substitution with aromatic or heteroaromatic amines (Uršič, Svete, & Stanovnik, 2010). This process highlights its utility in constructing complex chemical structures.
Structural and Conformational Studies
- The compound has been a focus in structural studies, particularly in understanding stereochemistry and molecular configurations. For example, a study detailed the stereochemistry of different diastereomers of a related compound, enhancing understanding of side reactions in cyclopeptide synthesis (Rolland et al., 2001). Such studies are crucial for the development of new synthetic methods and understanding molecular behavior.
Pharmaceutical Applications
- Research into 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid has extended to pharmaceutical applications. For instance, it has been used in the enantioselective synthesis of neuroexcitant compounds, demonstrating its potential in developing neuroactive drugs (Pajouhesh et al., 2000). This highlights its role in creating therapeutically significant molecules.
Taste Modulation
- In a unique application, a derivative of this compound has been identified as a taste modulator, particularly enhancing certain sensory attributes in food (Kunert, Walker, & Hofmann, 2011). This suggests its potential in food science for developing new flavors or enhancing existing ones.
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-8(4-2-3-5(11)12)6(13)9-7(14)10-8/h2-4H2,1H3,(H,11,12)(H2,9,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJXWVUCKZJSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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